Strychnidin-10-one, hydrochloride (1:1)

Übersicht

Beschreibung

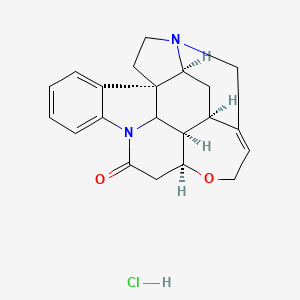

Strychnidin-10-one, hydrochloride (1:1) is a chemical compound with the molecular formula C21H22N2O2.HCl. It is a derivative of strychnine, a well-known alkaloid found in the seeds of the Strychnos nux-vomica tree. This compound is known for its potent biological activity and has been extensively studied for its effects on the central nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Strychnidin-10-one, hydrochloride (1:1) typically involves the extraction of strychnine from natural sources, followed by chemical modification. The extraction process involves isolating strychnine from the seeds of Strychnos nux-vomica using solvents like chloroform and ethanol . The isolated strychnine is then subjected to a series of chemical reactions to produce Strychnidin-10-one, hydrochloride (1:1).

Industrial Production Methods

Industrial production of Strychnidin-10-one, hydrochloride (1:1) follows similar extraction and synthesis processes but on a larger scale. The use of advanced extraction techniques and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Strychnidin-10-one, hydrochloride (1:1) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Strychnidin-10-one, hydrochloride (1:1) can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Strychnine acts primarily as a competitive antagonist at glycine receptors in the central nervous system. This mechanism underlies its therapeutic and toxicological effects.

Therapeutic Uses

Historically, strychnine was utilized in small doses to stimulate muscle contractions and enhance respiratory function. Although its medicinal use has declined due to safety concerns, it has been studied for specific applications:

- Convulsion Control : Strychnine's ability to induce muscle contractions has been explored for managing certain types of convulsions. It can be administered intravenously to control or prevent convulsions and asphyxia during acute poisoning scenarios .

- Research on Neurotransmission : Studies have shown that strychnine can enhance the excitability of motor neurons by blocking glycine’s inhibitory effects, making it a valuable tool in neurophysiological research .

Toxicological Studies

Strychnine is a well-known neurotoxin, and its effects have been extensively documented in toxicology:

- Acute Toxicity : The compound is highly toxic, with an oral LD50 ranging from 0.5 to 2.5 mg/kg in various animal models . Symptoms of poisoning include severe muscle spasms and convulsions, often leading to respiratory failure.

- Case Studies : A notable case involved a 42-year-old man who ingested strychnine and exhibited severe muscle spasms leading to respiratory arrest. The patient survived after intensive medical intervention, highlighting the critical need for prompt treatment in cases of strychnine poisoning .

Environmental Applications

Strychnine is also employed in wildlife management, particularly as a rodenticide:

- Pest Control : It is used by agencies like USDA-APHIS for controlling populations of pocket gophers. The application is carefully regulated due to its high toxicity to non-target species and potential environmental hazards .

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmacology | Used historically for muscle stimulation and convulsion control | Acts as a glycine receptor antagonist |

| Toxicology | Highly toxic; causes severe muscle spasms | LD50 values indicate high acute toxicity |

| Wildlife Management | Rodenticide for controlling pocket gopher populations | Regulated use due to environmental risks |

Research Findings

Recent studies have focused on the mechanisms of strychnine's action and its potential therapeutic implications despite its toxicity:

- Neurophysiological Effects : Research indicates that strychnine enhances neurotransmitter release at motor junctions, which can be beneficial in controlled settings but dangerous in overdose situations .

- Toxicokinetics : A study on a patient who survived deliberate strychnine ingestion revealed a half-life of approximately 12 hours, suggesting significant variability in elimination kinetics based on clinical parameters .

- Environmental Impact : Investigations into strychnine's use as a pesticide have highlighted risks associated with non-target species exposure and environmental contamination .

Wirkmechanismus

Strychnidin-10-one, hydrochloride (1:1) exerts its effects by acting as an antagonist of glycine and acetylcholine receptors. It primarily affects the motor nerve fibers in the spinal cord, leading to increased muscle contractions. The binding of the compound to these receptors inhibits the normal inhibitory effects of glycine, resulting in convulsions and other neurological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Strychnine: The parent compound, known for its potent neurotoxic effects.

Brucine: Another alkaloid found in the seeds of Strychnos nux-vomica, with similar but less potent effects.

Strychnine sulfate: A sulfate derivative of strychnine with similar biological activity.

Uniqueness

Strychnidin-10-one, hydrochloride (1:1) is unique due to its specific chemical structure and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

Strychnidin-10-one, hydrochloride (1:1), is a compound related to strychnine, a well-known neurotoxin derived from the seeds of the Strychnos nux-vomica tree. This article explores its biological activity, mechanisms of action, metabolic pathways, and implications for health.

Strychnidin-10-one acts primarily as an antagonist of glycine receptors in the central nervous system. Glycine is an inhibitory neurotransmitter that plays a crucial role in regulating motor control and sensory processing. By blocking these receptors, strychnidin-10-one leads to increased neuronal excitability and can result in severe muscle spasms and convulsions.

Key Effects:

- Increased Muscle Activity : The inhibition of glycine leads to exaggerated reflexes and muscle rigidity.

- Neurotoxicity : Symptoms of poisoning include tachycardia, hypertension, and respiratory failure, often culminating in death if not treated promptly .

Pharmacokinetics

The pharmacokinetics of strychnidin-10-one involves its absorption, distribution, metabolism, and excretion. Following ingestion or injection, the compound is rapidly absorbed into the bloodstream.

Metabolism:

- Liver Metabolism : Strychnidin-10-one undergoes hepatic metabolism primarily via cytochrome P450 enzymes. Studies indicate that metabolic rates can vary significantly across species, with higher rates observed in guinea pigs compared to rats .

- Metabolites : Key metabolites identified include strychnine N-oxide and various hydroxylated forms of strychnine, which may have distinct biological activities .

Case Study 1: Human Poisoning

A notable case involved a patient who ingested 15 mg of strychnine. Symptoms included severe muscle spasms and respiratory distress within minutes. Despite aggressive medical intervention, the patient succumbed to respiratory failure within hours. This highlights the rapid onset and lethality associated with even low doses of strychnidin-10-one .

Case Study 2: Animal Studies

In animal models, particularly rats and guinea pigs, administration of strychnidin-10-one at doses as low as 0.25 mg/kg resulted in increased reflex activity and convulsions. These studies illustrate the compound's potent neuroexcitatory effects and its potential for causing significant physiological disturbances .

Toxicological Data

The toxicological profile of strychnidin-10-one is characterized by its high potency as a neurotoxin. The following table summarizes key toxicological data:

| Parameter | Value |

|---|---|

| Lethal Dose (LD50) | 15-30 mg for humans |

| Onset of Symptoms | 5 minutes (inhalation) |

| Elimination Half-life | Approximately 15.9 hours |

| Major Metabolite | Strychnine N-oxide |

Eigenschaften

IUPAC Name |

(4aR,5aS,8aR,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20?,21+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXYTKMPCOQKEM-SRHMXEKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5C6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.